molecular formula C22H24F3N6OP B15143172 Cdk7-IN-14

Cdk7-IN-14

Cat. No.: B15143172
M. Wt: 476.4 g/mol
InChI Key: BIEFEMFRYAVVLB-KBPBESRZSA-N
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Description

Cdk7-IN-14 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription by phosphorylating other cyclin-dependent kinases and RNA polymerase II. Overexpression of CDK7 has been linked to various cancers, making it a promising target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk7-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Cdk7-IN-14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .

Scientific Research Applications

Cdk7-IN-14 has a wide range of scientific research applications, including:

Mechanism of Action

Cdk7-IN-14 exerts its effects by selectively inhibiting the activity of CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex, which phosphorylates other cyclin-dependent kinases and RNA polymerase II. By inhibiting CDK7, this compound disrupts the phosphorylation process, leading to cell cycle arrest and suppression of transcription. This mechanism is particularly effective in cancer cells, where CDK7 activity is often dysregulated .

Comparison with Similar Compounds

Similar Compounds

Several other compounds also target CDK7, including:

Uniqueness of Cdk7-IN-14

This compound stands out due to its high selectivity and potency against CDK7. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for cancers with elevated CDK7 activity. Additionally, this compound has been found to overcome resistance to other cancer treatments, making it a valuable addition to the arsenal of CDK7 inhibitors .

Properties

Molecular Formula

C22H24F3N6OP

Molecular Weight

476.4 g/mol

IUPAC Name

3-[2-[[(1S,3S)-3-aminocyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-7-dimethylphosphoryl-1H-indole-6-carbonitrile

InChI

InChI=1S/C22H24F3N6OP/c1-33(2,32)20-12(9-26)6-7-15-16(10-28-19(15)20)18-17(22(23,24)25)11-29-21(31-18)30-14-5-3-4-13(27)8-14/h6-7,10-11,13-14,28H,3-5,8,27H2,1-2H3,(H,29,30,31)/t13-,14-/m0/s1

InChI Key

BIEFEMFRYAVVLB-KBPBESRZSA-N

Isomeric SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)N)C#N

Canonical SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)N)C#N

Origin of Product

United States

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